molecular formula C7H16ClN3O2 B1407347 N1-Isopropylaspartamide hydrochloride CAS No. 2197415-57-7

N1-Isopropylaspartamide hydrochloride

Cat. No.: B1407347
CAS No.: 2197415-57-7
M. Wt: 209.67 g/mol
InChI Key: ANHLLXADXDVPTD-UHFFFAOYSA-N
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Description

N1-Isopropylaspartamide hydrochloride is a synthetic polymer known for its unique thermoresponsive properties. This compound undergoes a reversible phase transition in response to temperature changes, making it a subject of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropylaspartamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N1-Isopropylaspartamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a thermoresponsive polymer in various chemical processes.

    Biology: Employed in the study of temperature-sensitive biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its phase transition properties.

    Industry: Utilized in the development of smart materials and responsive coatings.

Mechanism of Action

The mechanism of action of N1-Isopropylaspartamide hydrochloride involves its ability to undergo a reversible phase transition in response to temperature changes. This property is attributed to the molecular structure of the compound, which allows it to switch between hydrophilic and hydrophobic states. The molecular targets and pathways involved in this process are primarily related to the interactions between the polymer chains and the surrounding environment.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylacrylamide: Another thermoresponsive polymer with similar phase transition properties.

    Poly(N-vinylcaprolactam): Known for its temperature-sensitive behavior.

    Poly(N-isopropylmethacrylamide): Exhibits similar thermoresponsive characteristics.

Uniqueness

N1-Isopropylaspartamide hydrochloride stands out due to its specific molecular structure, which provides unique phase transition properties. Its ability to undergo reversible changes in response to temperature variations makes it particularly valuable in applications requiring precise control over material properties.

Properties

IUPAC Name

2-amino-N-propan-2-ylbutanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-4(2)10-7(12)5(8)3-6(9)11;/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLLXADXDVPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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